molecular formula C9H10O B100707 2,4-Dimethylbenzaldehyde CAS No. 15764-16-6

2,4-Dimethylbenzaldehyde

Cat. No.: B100707
CAS No.: 15764-16-6
M. Wt: 134.17 g/mol
InChI Key: GISVICWQYMUPJF-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzaldehyde, also known as 2,4-Dimethylbenzenecarboxaldehyde, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless to pale yellow liquid with a characteristic aromatic, bitter almond-like odor. This compound is used in various applications, including as an intermediate in organic synthesis and as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzaldehyde can be synthesized through several methods

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic carbonylation of m-xylene. The reaction involves passing hydrogen chloride gas into a mixture of m-xylene and aluminum chloride at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylbenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

2,4-Dimethylbenzaldehyde can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of the methyl groups at the 2- and 4-positions in this compound influences its reactivity and the types of reactions it can undergo. This structural arrangement can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .

Properties

IUPAC Name

2,4-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-4-9(6-10)8(2)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISVICWQYMUPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166297
Record name 2,4-Dimethyl benzaldehyde
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or light yellow liquid; [MSDSonline], Liquid, colourless liquid with a mild, sweet, bitter-almond odour
Record name 2,4-Dimethylbenzaldehyde
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Record name 2,4-Dimethylbenzaldehyde
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Record name 2,4-Dimethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/857/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

102.50 to 103.00 °C. @ 14.00 mm Hg
Record name 2,4-Dimethylbenzaldehyde
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,4-Dimethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/857/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.992-1.017
Record name 2,4-Dimethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/857/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

15764-16-6
Record name 2,4-Dimethylbenzaldehyde
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Record name 2,4-Dimethyl benzaldehyde
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Record name 2,4-Dimethyl benzaldehyde
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Record name 2,4-dimethylbenzaldehyde
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Record name 2,4-DIMETHYLBENZALDEHYDE
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Record name 2,4-Dimethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032142
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-9 °C
Record name 2,4-Dimethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032142
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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